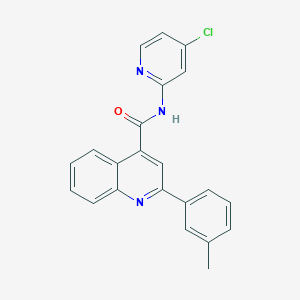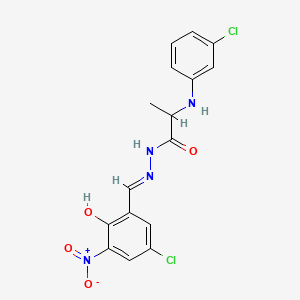![molecular formula C17H17N7 B10891802 2-[[3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]methyl]pyridine](/img/structure/B10891802.png)
2-[[3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]methyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]methyl]pyridine is a complex organic compound that features a pyridine ring substituted with a pyrazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]methyl]pyridine typically involves multi-step reactions. One common method includes the reaction of an aryl-substituted pyrazole with potassium tetrachloroplatinate, followed by the reaction of the intermediate with a pyrazole-containing 1,3-diketonate ligand . The reaction conditions often require specific solvents and temperatures to ensure the desired product yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
2-[[3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]methyl]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while substitution reactions could introduce new functional groups into the molecule.
Applications De Recherche Scientifique
2-[[3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]methyl]pyridine has several scientific research applications:
Chemistry: It is used in the synthesis of coordination polymers and other complex organic molecules.
Biology: Its unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the development of new materials with specific properties, such as fluorescence.
Mécanisme D'action
The mechanism of action of 2-[[3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]methyl]pyridine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that exhibit unique photophysical properties . These interactions can influence various biological pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2-[[3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]methyl]pyridine is unique due to its multi-pyrazole structure, which allows for complex interactions with metal ions and other molecules. This makes it particularly valuable in the synthesis of coordination polymers and other advanced materials.
Propriétés
Formule moléculaire |
C17H17N7 |
|---|---|
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
2-[[3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]methyl]pyridine |
InChI |
InChI=1S/C17H17N7/c1-22-10-13(8-19-22)16-7-17(14-9-20-23(2)11-14)24(21-16)12-15-5-3-4-6-18-15/h3-11H,12H2,1-2H3 |
Clé InChI |
UDQNSOSNOIXXNA-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=N1)C2=CC(=NN2CC3=CC=CC=N3)C4=CN(N=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-benzyl-1H-pyrazol-3-yl)-5-{[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B10891738.png)
![4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10891743.png)
![(2E)-2-{3-bromo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide](/img/structure/B10891751.png)

![3-(4-methoxyphenyl)-6-methyl-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10891757.png)
![(16E)-3-ethoxy-16-[(1-methyl-1H-pyrazol-4-yl)methylidene]estra-1(10),2,4-trien-17-one](/img/structure/B10891760.png)

![3-[(3-Chloro-4-fluorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10891767.png)
![N'-[1-(4-nitrophenyl)ethylidene]-4-[(phenylamino)methyl]benzohydrazide](/img/structure/B10891777.png)
![1-Methyl-4-[1-(3,4,5-trimethoxybenzyl)piperidin-4-yl]piperazine](/img/structure/B10891785.png)
![3-(difluoromethyl)-N-[(E)-{4-methoxy-3-[(3-nitrophenoxy)methyl]phenyl}methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10891793.png)
![N-(4-fluorobenzyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10891799.png)
![1-benzyl-3-hydroxy-5-(4-methoxyphenyl)-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10891803.png)
![ethyl 3-[(2-methoxydibenzo[b,d]furan-3-yl)carbamoyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B10891808.png)
